molecular formula C15H19N3O3S B2474095 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034411-17-9

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2474095
CAS RN: 2034411-17-9
M. Wt: 321.4
InChI Key: HPVJFYLUFHYMPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indene ring, followed by the introduction of the methoxy group, the formation of the pyrazole ring, and finally the introduction of the sulfonamide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The indene ring would provide a rigid, planar structure, while the methoxy, pyrazole, and sulfonamide groups would add additional complexity and potential sites for interaction with other molecules .

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

One of the primary applications of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, is their function as cyclooxygenase-2 (COX-2) inhibitors. These compounds have been evaluated extensively for their ability to block COX-2 both in vitro and in vivo. Notably, this research led to the identification of celecoxib, which has advanced into clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis due to its potent and selective inhibition of COX-2 (Penning et al., 1997).

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrase isoenzymes by polymethoxylated-pyrazoline benzene sulfonamides. These compounds exhibit cytotoxic activities on tumor and non-tumor cell lines and show strong inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. The inhibition constants for these enzymes fall within a notable range, indicating potent activity against these targets. This suggests a potential therapeutic application in targeting diseases where carbonic anhydrase activity is implicated (Kucukoglu et al., 2016).

Antimicrobial Activities

Sulfonamide derivatives, including those structurally related to the chemical , have been explored for their antimicrobial properties. Research indicates that certain synthesized sulfonamide compounds demonstrate significant antibacterial activities against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This opens avenues for the development of new antibacterial agents leveraging the unique properties of sulfonamide-based compounds (Mohamed, 2007).

Antiproliferative and Cytotoxic Activities

The sulfonamide derivatives also exhibit antiproliferative and cytotoxic activities against various cancer cell lines. The synthesis and evaluation of these compounds, especially in the context of their effects on tumor and non-tumor cell lines, highlight their potential as lead molecules for further investigations in cancer therapy. This underscores the diverse therapeutic potential of sulfonamide compounds in the development of new anticancer agents (Ozmen Ozgun et al., 2019).

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18-10-14(9-16-18)22(19,20)17-11-15(21-2)7-12-5-3-4-6-13(12)8-15/h3-6,9-10,17H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVJFYLUFHYMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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